3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite
Description
This compound is a phosphoramidite derivative used in solid-phase oligonucleotide synthesis. Its structure includes:
- 2'-Deoxyribofuranosyl sugar: Provides DNA-like backbone compatibility while lacking 2'-OH, reducing nuclease resistance compared to RNA analogs .
- 5'-O-DMT (dimethoxytrityl) group: Protects the 5'-hydroxyl during synthesis and enables sequential coupling .
- 3'-CE (cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling, a standard in automated oligonucleotide synthesis .
Properties
Molecular Formula |
C42H48N5O8P |
|---|---|
Molecular Weight |
781.8 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49) |
InChI Key |
DSMGBIHVUNIYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The process includes protection and deprotection steps to ensure the selective modification of the nucleoside. Common synthetic routes involve the use of protecting groups such as dimethoxytrityl (DMT) for the hydroxyl groups and cyanoethyl (CE) for the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are frequently used to introduce different substituents at specific positions on the nucleoside.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate triesters, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
Nucleic Acid Synthesis
One of the primary applications of this phosphoramidite is in the synthesis of oligonucleotides. The DMT group protects the 5' hydroxyl group during the synthesis process, allowing for controlled polymerization. This compound can be incorporated into RNA or DNA sequences to create modified oligonucleotides with enhanced stability and binding affinity.
Antiviral and Anticancer Agents
Research has indicated that compounds similar to 3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione exhibit antiviral properties. For instance, nucleoside analogs are often designed to inhibit viral replication by mimicking natural nucleotides. Studies have shown that such analogs can effectively interfere with viral polymerases, making them potential candidates for antiviral drug development .
Gene Therapy
In gene therapy, modified nucleotides like this phosphoramidite are used to deliver therapeutic genes or gene-editing tools (e.g., CRISPR systems). The incorporation of modified nucleotides can enhance the efficiency of gene delivery systems and improve the stability of therapeutic constructs within biological environments.
Case Studies
Mechanism of Action
The mechanism of action of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite involves its incorporation into oligonucleotides, where it can modify the structure and function of the resulting nucleic acid. The compound targets specific nucleic acid sequences, allowing for precise genetic modifications. The pathways involved include the inhibition of nucleic acid replication and transcription, making it a powerful tool in gene therapy and molecular diagnostics .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural distinctions and applications:
Key Observations :
- Protecting Groups : The 5'-DMT and 3'-CE groups are standard across phosphoramidites, ensuring compatibility with automated synthesizers .
Research Findings and Data
Comparative Thermal Stability Data
Note: The target compound moderately enhances duplex stability, while imidazo-fused derivatives show superior performance due to additional hydrogen bonds .
Biological Activity
3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite, commonly referred to as DF CEP, is a synthetic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in nucleic acid synthesis.
Chemical Structure and Properties
- Molecular Formula : CHNOP
- Molecular Weight : 781.83 g/mol
- CAS Number : 162585-09-3
The structural features of DF CEP include a ribofuranosyl moiety and a pyrido[2,3-d]pyrimidine core, which are critical for its biological activity.
DF CEP primarily acts as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate. This process is vital for DNA synthesis and repair because tetrahydrofolate is necessary for the production of purines and pyrimidines. By inhibiting DHFR, DF CEP effectively disrupts DNA replication in rapidly dividing cells, such as cancer cells, leading to cell death .
Inhibition of Dihydrofolate Reductase
Studies have demonstrated that DF CEP exhibits high affinity for DHFR, significantly reducing the levels of tetrahydrofolate required for nucleic acid synthesis. This inhibition is particularly relevant in the context of cancer therapy, where rapid cell proliferation is a hallmark of tumor growth .
Other Biological Targets
In addition to DHFR, DF CEP has shown potential activity against various kinases involved in cellular signaling pathways:
- Tyrosine Kinases : DF CEP may inhibit kinases such as the transforming protein Abl and MAP kinases, which are implicated in cancer progression.
- Biotin Carboxylase : Another target that could be influenced by this compound is biotin carboxylase, further linking it to metabolic processes essential for cell growth and survival .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro studies have confirmed the inhibitory effects of DF CEP on DHFR. The compound was found to reduce cell viability in cancer cell lines by inducing apoptosis through the disruption of folate metabolism.
- Animal Models : In animal models, administration of DF CEP resulted in significant tumor regression in xenograft models of human cancers. The compound's ability to inhibit tumor growth was correlated with decreased levels of tetrahydrofolate in tumor tissues.
- Combination Therapies : Research has indicated that DF CEP may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect can lead to improved outcomes in treatment-resistant cancer types.
Q & A
Q. What are the critical steps in synthesizing this phosphoramidite, and how are intermediates characterized?
The synthesis involves sequential protection/deprotection strategies and coupling reactions. For example, the 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, while the 3'-position is activated via a cyanoethyl (CE) phosphoramidite moiety. Key intermediates (e.g., DMT-protected nucleosides) are characterized using -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity . Reaction progress is monitored via TLC, with purification by dry column vacuum chromatography using gradients of ethyl acetate and methanol .
Q. How is the compound’s structural integrity validated for oligonucleotide synthesis?
Post-synthesis validation includes:
Q. What is the functional role of the pyrido[2,3-d]pyrimidine core in antisense applications?
The heterocyclic core enhances base-pairing specificity via π-π stacking interactions with complementary RNA. Its planar structure stabilizes duplex formation, which is critical for gene silencing or editing applications. Comparative studies show improved binding affinity over uridine analogs .
Advanced Research Questions
Q. How can coupling efficiency during oligonucleotide synthesis be optimized for this phosphoramidite?
Optimize using:
- Activator choice : 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile improves coupling kinetics over benzimidazolium activators.
- Reaction time : Extend coupling to 3–5 minutes to account for steric hindrance from the DMT group.
- Capping : Use acetic anhydride/N-methylimidazole to terminate unreacted 5'-OH groups, reducing deletion sequences .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
Discrepancies often arise from residual solvents or rotameric forms of the DMT group. Mitigation strategies:
Q. What methodologies assess the compound’s stability under long-term storage?
Stability protocols include:
- Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks, monitoring via HPLC for phosphoramidite hydrolysis (appearance of CE phosphate byproduct).
- Argon-sealed vials : Reduce oxidation; stability extends to 12 months at -20°C.
- Karl Fischer titration : Ensure moisture content <0.01% in acetonitrile stock solutions .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale phosphoramidite synthesis?
- Scale-up adjustments : Replace pyridine with DIPEA (diisopropylethylamine) to minimize side reactions.
- Purification : Use flash chromatography with silica gel (60–120 µm) and 2% triethylamine in mobile phases to prevent acidic degradation .
Q. What analytical techniques differentiate isomeric byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
